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(4-(4-Fluorobenzyl)morpholin-3-
Compound Name:
yl)methanamine

Cat. No.: B117695

Technical Guide: (4-(4-Fluorobenzyl)morpholin-
3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (4-(4-Fluorobenzyl)morpholin-3-
yl)methanamine, a morpholine derivative of interest in medicinal chemistry. The morpholine
scaffold is a versatile building block in drug discovery, known for conferring favorable
physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This document
details the chemical identity, physicochemical properties, a proposed synthetic route, and the
broader context of the biological activities of related morpholine-containing compounds.

Chemical Identity and Structure

o |[UPAC Name: (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
e CAS Number: 174561-70-7

e Molecular Formula: C12H17FN20

e Molecular Weight: 224.27 g/mol
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e Chemical Structure:
w.Chemical Structure of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine (Structure
generated based on IUPAC name)

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4-(4-
Fluorobenzyl)morpholin-3-yl)methanamine.

Property Value Source

Boiling Point 317.4+£27.0 °C Predicted
Density 1.145+0.06 g/cm3 Predicted
pKa 10.01+0.29 Predicted

Synthesis Protocol

While a specific experimental protocol for the synthesis of (4-(4-Fluorobenzyl)morpholin-3-
yl)methanamine is not readily available in the published literature, a proposed route can be
adapted from the asymmetric synthesis of the isomeric 2-aminomethyl-4-(4-

fluorobenzyl)morpholine. The following is a generalized protocol based on related syntheses.

Objective: To synthesize (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.

Materials:

(R)- or (S)-epichlorohydrin

4-Fluorobenzylamine

Bromoacetyl bromide

Triethylamine (EtsN)

Chloroform (CHCIs)

Sodium methoxide (NaOMe)
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e Methanol (MeOH)

o Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
« Silica gel for column chromatography

Methodology:

o Step 1: Synthesis of Chiral Intermediate: The synthesis would likely begin with the reaction of
a chiral starting material, such as an enantiomer of epichlorohydrin, with 4-fluorobenzylamine
to introduce the fluorobenzyl group and establish the stereochemistry of the morpholine ring
precursor.

o Step 2: Formation of the Morpholine Ring: The intermediate from Step 1 would then undergo
a series of reactions to form the morpholine ring. This could involve acylation with a
haloacetyl halide, followed by an intramolecular cyclization.

e Step 3: Introduction of the Aminomethyl Group: The final step would involve the introduction
of the aminomethyl group at the 3-position of the morpholine ring. This could be achieved
through various synthetic strategies, such as the reduction of a nitrile or an azide precursor
at that position.

« Purification: The final product would be purified using standard techniques such as column
chromatography to yield the desired (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.

Note: This is a proposed synthetic scheme. The actual yields and reaction conditions would
require optimization.

Biological Activity and Potential Applications

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs.[2] Morpholine derivatives have a broad range of biological activities, including
anti-inflammatory, antimicrobial, anticancer, and effects on the central nervous system.[1][3][4]
The presence of the morpholine moiety can improve the metabolic stability and
pharmacokinetic profile of a drug candidate.[2]
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While specific biological data for (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is not
currently available, its structural similarity to other bioactive morpholines suggests potential for
activity in various therapeutic areas. The 4-fluorobenzyl group is also a common substituent in
pharmacologically active compounds. Further research and biological screening are necessary
to elucidate the specific activities and potential applications of this compound.

Workflow for Novel Morpholine Derivative Drug
Discovery

The following diagram illustrates a general workflow for the discovery and initial evaluation of a
novel morpholine derivative like (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.
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General Workflow for Morpholine Derivative Drug Discovery
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Caption: A generalized workflow for the discovery and development of novel morpholine-based
drug candidates.

Conclusion

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a morpholine derivative with potential for
further investigation in drug discovery. While specific experimental data for this compound is
limited, its structural features suggest it may possess interesting biological activities. The
provided information serves as a foundational guide for researchers interested in the synthesis
and evaluation of this and related molecules. Further experimental work is required to fully
characterize its properties and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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